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Compound of Interest

Compound Name: DQP1105

Cat. No.: B607200 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
DQP1105 is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA)

receptors containing the GluN2C or GluN2D subunits.[1][2][3] Its selectivity makes it a valuable

pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-

containing NMDA receptors. These application notes provide detailed protocols for the use of

DQP1105 in in vitro electrophysiology experiments, including two-electrode voltage-clamp

(TEVC) in Xenopus laevis oocytes and patch-clamp recordings in mammalian cell lines.

Mechanism of Action
DQP1105 acts as a noncompetitive antagonist of NMDA receptors, meaning its inhibitory effect

is not dependent on the concentration of the agonists glutamate or glycine.[1][2] The inhibition

is also voltage-independent.[1][2] DQP1105 is approximately 50-fold more selective for NMDA

receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B

subunits.[1][2] The binding of DQP1105 is dependent on the glutamate-bound state of the

receptor, suggesting it binds to a site that becomes accessible after agonist binding.[4] It

inhibits channel gating without affecting the mean open time or single-channel conductance,

suggesting it prevents the channel from opening.[1][2][5]
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Table 1: Inhibitory Potency (IC50) of DQP1105 at NMDA
Receptor Subtypes

Receptor
Subunit
Composition

Expression
System

Electrophysiol
ogy Method

IC50 (µM) Reference

GluN1/GluN2A
Xenopus laevis

oocytes

Two-Electrode

Voltage-Clamp
>200 [1]

GluN1/GluN2B
Xenopus laevis

oocytes

Two-Electrode

Voltage-Clamp
>100 [1]

GluN1/GluN2C
Xenopus laevis

oocytes

Two-Electrode

Voltage-Clamp
7.0 [3]

GluN1/GluN2D
Xenopus laevis

oocytes

Two-Electrode

Voltage-Clamp
2.7 [1][3]

GluN1/GluN2A BHK cells
Fluorescence-

based assay
>33 [1]

GluN1/GluN2B BHK cells
Fluorescence-

based assay
>33 [1]

GluN1/GluN2C BHK cells
Fluorescence-

based assay
3.6 [1]

GluN1/GluN2D BHK cells
Fluorescence-

based assay
1.8 [1]

GluN1/GluN2A HEK cells
Whole-Cell

Patch-Clamp

12 (dialyzed) / 54

(perforated)
[1]

GluN1/GluN2D HEK cells
Whole-Cell

Patch-Clamp

3.2 (dialyzed) /

2.1 (perforated)
[1]
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Parameter
Receptor
Subtype

Concentration
of DQP1105

Effect Reference

Steady-state

current
GluN1/GluN2A 30 µM

Attenuated to 24

± 6% of control
[6]

Steady-state

current
GluN1/GluN2D 30 µM

Inhibited to 0.2 ±

0.1% of control
[1]

Open probability GluN1/GluN2D 3 µM
Decreased to 43

± 12% of control
[5]

Open probability GluN1/GluN2D 30 µM
Decreased to 2.0

± 0.6% of control
[5]

Experimental Protocols
Protocol 1: Two-Electrode Voltage-Clamp (TEVC)
Recordings in Xenopus laevis Oocytes
Objective: To determine the potency and selectivity of DQP1105 on different NMDA receptor

subtypes expressed in Xenopus oocytes.

Materials:

Xenopus laevis oocytes

cRNA for GluN1 and GluN2 subunits (A, B, C, or D)

Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41

CaCl2, 10 HEPES, pH 7.4)

Recording solution (in mM: 100 NaCl, 2.5 KCl, 0.3 BaCl2, 10 HEPES, pH 7.4)

Agonists: Glutamate and Glycine

Antagonist: DQP1105

TEVC setup (amplifier, digitizer, electrodes, perfusion system)
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Procedure:

Oocyte Preparation and Injection:

Surgically remove oocytes from a female Xenopus laevis.

Treat with collagenase to defolliculate.

Inject oocytes with a mixture of GluN1 and GluN2 subunit cRNA (1:1 ratio, ~50 nL per

oocyte).

Incubate oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

Electrophysiological Recording:

Place an oocyte in the recording chamber and perfuse with recording solution.

Impale the oocyte with two microelectrodes (0.5-5 MΩ) filled with 3 M KCl.

Clamp the oocyte membrane potential at -40 mV.

Establish a stable baseline current.

Drug Application and Data Acquisition:

Apply a saturating concentration of glutamate (100 µM) and glycine (100 µM) to elicit a

maximal current response.

To determine the IC50, co-apply varying concentrations of DQP1105 with the agonists.

Wash the oocyte with recording solution between applications to allow for full recovery.

Record the current responses and measure the peak or steady-state current amplitude.

Data Analysis:

Normalize the current response in the presence of DQP1105 to the control response

(agonists alone).
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Plot the normalized response against the logarithm of the DQP1105 concentration.

Fit the concentration-response curve with a Hill equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recordings in
Mammalian Cells (HEK293 or similar)
Objective: To characterize the inhibitory effects of DQP1105 on NMDA receptors expressed in

a mammalian cell line.

Materials:

HEK293 cells

Plasmids for GluN1 and GluN2 subunits

Transfection reagent

Cell culture medium

External solution (in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl2, 0.5 MgCl2,

pH 7.4)

Internal solution (in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP,

pH 7.2)

Agonists: Glutamate and Glycine

Antagonist: DQP1105

Patch-clamp setup (amplifier, digitizer, micromanipulator, perfusion system)

Procedure:

Cell Culture and Transfection:

Culture HEK293 cells in appropriate medium.
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Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits using a

suitable transfection reagent.

Incubate for 24-48 hours to allow for receptor expression.

Electrophysiological Recording:

Transfer a coverslip with transfected cells to the recording chamber and perfuse with

external solution.

Using a micromanipulator, approach a transfected cell with a borosilicate glass

micropipette (3-5 MΩ) filled with internal solution.

Form a gigaohm seal between the pipette tip and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the cell at a holding potential of -60 mV.

Drug Application and Data Acquisition:

Rapidly perfuse the cell with a solution containing glutamate (100 µM) and glycine (100

µM) to evoke an inward current.

Co-apply different concentrations of DQP1105 with the agonists to measure inhibition.

Record the current responses using appropriate software.

Data Analysis:

Measure the peak or steady-state current amplitude in the absence and presence of

DQP1105.

Calculate the percentage of inhibition for each concentration of DQP1105.

Construct a concentration-response curve and determine the IC50 value as described in

Protocol 1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b607200?utm_src=pdf-body
https://www.benchchem.com/product/b607200?utm_src=pdf-body
https://www.benchchem.com/product/b607200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualization

NMDA Receptor

Agonists

GluN1

GluN2D

Glutamate

Binds to
agonist site

Channel Gating

Induces conformational change

Glycine

Binds to
agonist site

Induces conformational change

DQP1105 Allosteric
Binding Site

Binds to

Prevents opening
Inhibition

Leads to

Ion Flux (Ca2+, Na+)Opens ion channel

Click to download full resolution via product page

Caption: Mechanism of action of DQP1105 as a noncompetitive antagonist of the NMDA

receptor.
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Caption: General workflow for in vitro electrophysiological characterization of DQP1105.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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